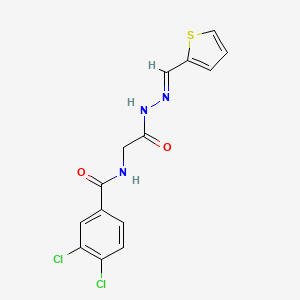![molecular formula C21H32Cl2N2O B12011289 N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide: is an organic compound characterized by the presence of a dichlorophenyl group and a tetradecanamide chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against different microbial strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent. It is also studied for its potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses.
類似化合物との比較
- N-[(E)-(2,6-dichlorophenyl)methylideneamino]octanamide
- N-[(E)-(2,6-dichlorophenyl)methylideneamino]pentanamide
Comparison: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, melting point, and biological activity, making it suitable for specific applications where its shorter-chain counterparts may not be effective.
特性
分子式 |
C21H32Cl2N2O |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(26)25-24-17-18-19(22)14-13-15-20(18)23/h13-15,17H,2-12,16H2,1H3,(H,25,26)/b24-17+ |
InChIキー |
PEUHIZOVGYKXTE-JJIBRWJFSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)

![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
